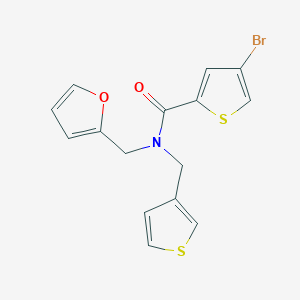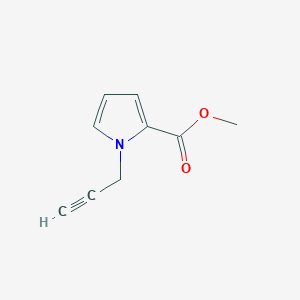
(Z)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-3-(dimethylamino)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15Cl2NOS and its molecular weight is 352.27. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-3-(dimethylamino)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-3-(dimethylamino)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Characterization
Research has identified (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one as a compound with a unique molecular structure. The chlorophenyl ring is positioned at a dihedral angle with the central propenone unit, while the (dimethylamino)phenyl group exhibits disorder over two orientations. This structural complexity may have implications for its reactivity and potential applications in various scientific domains (Lei & Bai, 2009).
Nonlinear Optical Properties
A derivative of the compound, characterized by the presence of a dimethylamino group, has demonstrated intriguing third-order nonlinear optical properties. It exhibits a switchover from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating potential utility in optical devices and applications like optical limiters (Rahulan et al., 2014).
Crystal and Molecular Structures
The compound's crystal and molecular structures have been analyzed, showcasing distinct features like NLO properties and unique C-N bond characteristics. These structural insights contribute to our understanding of the compound's physical and chemical behavior and its potential applications in various scientific fields (Sridhar et al., 2002).
Pharmacological Research Applications
While the focus here is not on drug use or dosage, it's worth noting that a structurally similar compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, was identified as a nonpeptidic agonist of the urotensin-II receptor. This highlights the broader context in which such compounds can be applied in scientific research, especially in pharmacological and medicinal chemistry (Croston et al., 2002).
Synthetic Chemistry and Potential Applications
The compound has been utilized in synthetic chemistry for preparing various derivatives through heterocyclization reactions. The enamino ketone form of the compound reacts with N,O- and N,N-binucleophiles, leading to the formation of various derivatives with potential applications in chemical synthesis and possibly in the development of novel materials (Moskvina et al., 2015).
Eigenschaften
IUPAC Name |
(Z)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NOS/c1-20(2)11-16(22-15-9-7-14(19)8-10-15)17(21)12-3-5-13(18)6-4-12/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDUDUNVBDWYEW-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,3-Dimethylphenyl)methyl]-N-(2-pyridin-2-ylethyl)prop-2-enamide](/img/structure/B2536435.png)
![methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2536437.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536440.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2536441.png)
![N-[[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2536442.png)
![N-Methyl-4-phenyl-1-prop-2-enoyl-N-[2-(2H-tetrazol-5-yl)propyl]piperidine-4-carboxamide](/img/structure/B2536444.png)
![Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B2536447.png)


![(Z)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide](/img/structure/B2536451.png)
![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2536452.png)